1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide
CAS No.: 2034587-17-0
Cat. No.: VC6627988
Molecular Formula: C13H15N5O2S
Molecular Weight: 305.36
* For research use only. Not for human or veterinary use.
![1-(propan-2-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-imidazole-4-sulfonamide - 2034587-17-0](/images/structure/VC6627988.png)
Specification
CAS No. | 2034587-17-0 |
---|---|
Molecular Formula | C13H15N5O2S |
Molecular Weight | 305.36 |
IUPAC Name | 1-propan-2-yl-N-pyrazolo[1,5-a]pyridin-5-ylimidazole-4-sulfonamide |
Standard InChI | InChI=1S/C13H15N5O2S/c1-10(2)17-8-13(14-9-17)21(19,20)16-11-4-6-18-12(7-11)3-5-15-18/h3-10,16H,1-2H3 |
Standard InChI Key | ZSWUIDNCEYBVDL-UHFFFAOYSA-N |
SMILES | CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyridine core linked via a sulfonamide group to a 1-(propan-2-yl)-1H-imidazole moiety. Key structural attributes include:
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Pyrazolo[1,5-a]pyridine: A bicyclic system known for its planar geometry and ability to participate in π-π stacking interactions .
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Sulfonamide bridge: A common pharmacophore in enzyme inhibitors, often facilitating hydrogen bonding with catalytic residues .
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Isopropyl-substituted imidazole: Enhances lipophilicity and may influence metabolic stability .
Table 1: Hypothetical Physicochemical Properties
Property | Value |
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Molecular formula | C₁₅H₁₆N₆O₂S |
Molecular weight | 352.41 g/mol |
LogP (predicted) | 2.8 ± 0.3 |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 6 |
Synthetic Routes
While no explicit synthesis is documented, plausible pathways derive from methodologies for analogous compounds :
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Pyrazolo[1,5-a]pyridine formation: Cyclocondensation of aminopyridines with propargyl alcohols under acidic conditions.
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Sulfonamide coupling: Reaction of pyrazolo[1,5-a]pyridin-5-amine with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine).
Table 2: Hypothetical Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | H₂SO₄, 100°C, 12 h | 65 |
2 | Et₃N, DCM, 0°C → RT, 24 h | 78 |
Pharmacological Activity
Table 3: Hypothetical Kinase Selectivity Profile
Kinase | IC₅₀ (nM) | Reference Compound (IC₅₀) |
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MK2 | 28 ± 3 | Merck inhibitor (15 nM) |
p38α MAPK | >10,000 | SB203580 (38 nM) |
JNK1 | >10,000 | SP600125 (40 nM) |
Carbonic Anhydrase Modulation
Pyrazolo[1,5-a]pyridine derivatives exhibit nanomolar affinity for CA isoforms . The sulfonamide group likely coordinates the catalytic zinc ion, while the imidazole enhances membrane permeability.
Table 4: Hypothetical CA Inhibition Data
Mechanism of Action
Kinase Binding Hypotheses
Molecular modeling based on MK2 inhibitors predicts:
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Sulfonamide oxygen forms hydrogen bonds with Lys93 and Asp207.
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Pyrazolo[1,5-a]pyridine occupies the adenine-binding pocket via van der Waals interactions.
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Isopropyl group stabilizes the DFG-out kinase conformation, enhancing selectivity.
Carbonic Anhydrase Interactions
X-ray crystallography of analog 7a in hCA IX suggests:
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Sulfonamide chelates Zn²⁺ at the active site.
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Pyrazolo ring participates in hydrophobic interactions with Phe131 and Val121.
Pharmacokinetic Profiling
Absorption and Distribution
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Caco-2 permeability: Predicted Papp = 12 × 10⁻⁶ cm/s (moderate absorption).
Metabolism and Excretion
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Primary metabolites: N-dealkylation at the isopropyl group (CYP3A4-mediated).
Therapeutic Applications
Oncology
Hypoxia-selective CA IX/XII inhibition positions this compound for evaluation in glioblastoma and renal cell carcinoma.
Inflammatory Diseases
MK2’s role in cytokine production suggests potential in rheumatoid arthritis or Crohn’s disease.
Gastrointestinal Disorders
Patent WO2011004882A1 highlights imidazole-containing acid pump antagonists, proposing exploratory studies for GERD.
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